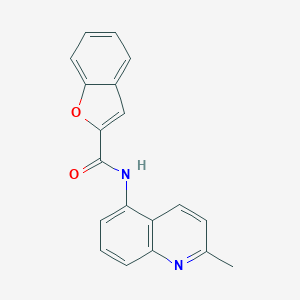![molecular formula C22H21BrN2O4S B243756 N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key step in the metabolism of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide inhibits the activity of GLS, which is a key enzyme in the metabolism of cancer cells. By inhibiting GLS, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide reduces the levels of glutamate in cancer cells, which in turn leads to a decrease in the levels of other metabolites that are essential for cancer cell growth and survival. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting GLS, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been shown to reduce the levels of other metabolites that are essential for cancer cell growth and survival, such as ATP and NADPH. N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for normal tissue development and homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, which makes it a useful tool for studying the role of GLS in cancer metabolism. However, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide also has some limitations. It is not highly selective for GLS, and can inhibit other enzymes in the glutamine metabolism pathway. In addition, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide. One area of research is focused on improving the selectivity of N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide for GLS, which could lead to more effective anticancer agents. Another area of research is focused on developing new small molecule inhibitors of GLS that are more potent and selective than N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide. Finally, there is also interest in studying the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
Méthodes De Synthèse
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxyaniline with 4-bromophenacyl bromide to form a key intermediate, which is then reacted with 2-methyl-2-(4-methoxyphenyl)propanoic acid to form N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been extensively studied as a potential anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
Formule moléculaire |
C22H21BrN2O4S |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
N-[4-[[2-(4-bromophenoxy)-2-methylpropanoyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-22(2,29-16-9-6-14(23)7-10-16)21(27)24-15-8-11-17(18(13-15)28-3)25-20(26)19-5-4-12-30-19/h4-13H,1-3H3,(H,24,27)(H,25,26) |
Clé InChI |
UHUVINYLHGOMPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)OC)OC3=CC=C(C=C3)Br |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)OC)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


